An In-Depth Technical Guide to 3-Bromo-4-propoxybenzoic Acid (CAS No. 849509-45-1)
An In-Depth Technical Guide to 3-Bromo-4-propoxybenzoic Acid (CAS No. 849509-45-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-4-propoxybenzoic acid, a key building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthesis protocol with mechanistic insights, explore its critical application in the development of novel cancer immunotherapies, and outline essential safety and handling procedures.
Core Compound Identity and Properties
3-Bromo-4-propoxybenzoic acid is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a propoxy group on the benzoic acid core, makes it a versatile intermediate for creating more complex molecules with specific biological activities.[1]
| Property | Value | Source |
| CAS Number | 849509-45-1 | [2][3] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |
| Molecular Weight | 259.10 g/mol | [4] |
| Canonical SMILES | O=C(O)C1=CC=C(OCCC)C(Br)=C1 | [2] |
| MDL Number | MFCD07185160 | [2] |
Note: Specific experimental data for melting point, boiling point, and solubility are not consistently available in public literature; these properties should be determined empirically upon synthesis or acquisition.
Synthesis Pathway and Experimental Protocol
The synthesis of 3-Bromo-4-propoxybenzoic acid is typically achieved through a two-step process. This involves the bromination of a p-hydroxybenzoic acid derivative, followed by a Williamson ether synthesis to introduce the propoxy group. This strategic approach allows for precise control over the substitution pattern on the aromatic ring.
Step 1: Bromination of 4-Hydroxybenzoic Acid
The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho position.
Reaction: 4-Hydroxybenzoic acid + Br₂ → 3-Bromo-4-hydroxybenzoic acid + HBr
Step 2: Williamson Ether Synthesis
The second step is a classic Williamson ether synthesis, a reliable method for forming ethers.[5] In this Sₙ2 reaction, the phenoxide ion of 3-Bromo-4-hydroxybenzoic acid, formed by deprotonation with a strong base, acts as a nucleophile, attacking an n-propyl halide (e.g., 1-bromopropane).[5] The use of a primary alkyl halide is crucial to favor substitution over elimination.[1]
Reaction: 3-Bromo-4-hydroxybenzoic acid + CH₃CH₂CH₂Br + Base → 3-Bromo-4-propoxybenzoic acid + Salt + H₂O
Caption: Two-step synthesis of 3-Bromo-4-propoxybenzoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the synthesis of analogous compounds.
Materials:
-
4-Hydroxybenzoic acid
-
Bromine
-
Glacial Acetic Acid
-
Potassium Hydroxide (KOH)
-
1-Bromopropane
-
Ethanol
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Hydrochloric Acid (HCl)
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid [6]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid in glacial acetic acid with gentle heating.
-
Once dissolved, bring the solution to a gentle reflux.
-
Slowly add a solution of bromine in glacial acetic acid to the refluxing mixture.
-
Continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Allow the reaction to cool to room temperature, then pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to yield pure 3-Bromo-4-hydroxybenzoic acid.
Step 2: Synthesis of 3-Bromo-4-propoxybenzoic acid
-
In a round-bottom flask, dissolve the dried 3-Bromo-4-hydroxybenzoic acid from Step 1 in ethanol.
-
Add a stoichiometric amount of potassium hydroxide (dissolved in a small amount of water) to the flask to form the potassium salt of the phenol.
-
To this solution, add a slight excess of 1-bromopropane.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After reflux, add an additional amount of 10% aqueous potassium hydroxide and reflux for another 1-2 hours to saponify any esters that may have formed.
-
Cool the reaction mixture to room temperature and acidify with 5N hydrochloric acid until the product precipitates out of solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry.
-
Recrystallize the crude 3-Bromo-4-propoxybenzoic acid from ethanol to obtain the purified product.
Application in Drug Discovery: A Scaffold for ENPP1 Inhibitors
A significant and high-impact application of 3-Bromo-4-propoxybenzoic acid is as a key starting material for the synthesis of potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[7][8]
The Role of ENPP1 in Cancer Immunotherapy
ENPP1 is an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer.[7][9] Cancer cells can release cyclic GMP-AMP (cGAMP), which activates the STING pathway in immune cells, leading to an anti-tumor response.[3] ENPP1 hydrolyzes cGAMP, effectively dampening this immune response and allowing tumors to evade immune surveillance.[8] Therefore, inhibiting ENPP1 can potentiate the cGAS-STING pathway, making it a promising strategy for cancer immunotherapy.[7][9]
Caption: Mechanism of ENPP1 inhibition in cancer immunotherapy.
From Building Block to Potent Inhibitor
3-Bromo-4-propoxybenzoic acid serves as the "tail" or "core" fragment in the modular design of many small-molecule ENPP1 inhibitors. The carboxylic acid group provides a handle for amide bond formation, linking it to other fragments that interact with the enzyme's active site. The bromo-propoxy-phenyl moiety itself occupies a specific pocket in the enzyme, contributing to the overall binding affinity and selectivity of the inhibitor.
Structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule can significantly impact the inhibitor's potency. For example, in a series of phosphonate inhibitors of ENPP1, compounds incorporating moieties derived from 3-Bromo-4-propoxybenzoic acid have demonstrated high potency, with Kᵢ values in the low nanomolar range.[8]
Safety and Handling
As a laboratory chemical, 3-Bromo-4-propoxybenzoic acid requires careful handling to minimize risk.
-
Hazard Identification: May cause an allergic skin reaction and serious eye irritation.[5] It is also considered an irritant and may be harmful if ingested or inhaled.[5]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves (chemical-resistant), safety goggles or a face shield, and a lab coat.[5]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
3-Bromo-4-propoxybenzoic acid (CAS No. 849509-45-1) is more than a simple chemical intermediate; it is a crucial component in the rational design of next-generation therapeutics. Its well-defined synthesis and specific structural features make it an invaluable tool for medicinal chemists, particularly in the burgeoning field of cancer immunotherapy. A thorough understanding of its properties, synthesis, and applications, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully leverage the potential of this versatile molecule.
References
-
Wang, M., & Sintim, H. O. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192. [Link]
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Carozza, J. A., Brown, J. A., Böhnert, V., Fernandez, D., Al-Ashtal, H. A., Mardjuki, R. E., ... & Liau, B. B. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e6. [Link]
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Patsnap Synapse. (2025). What ENPP1 inhibitors are in clinical trials currently?. [Link]
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Zhang, H., Xie, Z., & Zhu, J. (2024). Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects. European Journal of Medicinal Chemistry, 269, 116211. [Link]
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Appchem. (n.d.). 3-Bromo-4-propoxybenzoic acid. [Link]
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LookChem. (n.d.). Cas 849509-45-1, 3-BROMO-4-PROPOXYBENZOIC ACID. [Link]
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PubChem. (n.d.). 3-Bromo-4-propoxybenzoic acid. [Link]
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Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]
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PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. [Link]
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